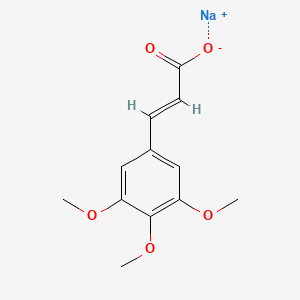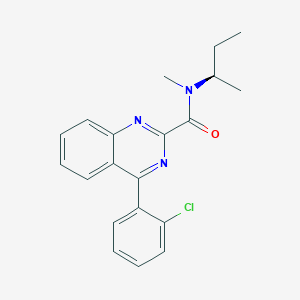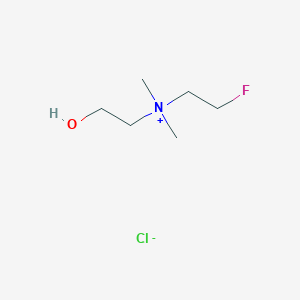
Geraniol - d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geraniol - d2 is an isotopically labelled analog of Geraniol . It is found within many essential oils of fruits, vegetables, and herbs including rose oil, citronella, lemongrass, lavender, and other aromatic plants . It has demonstrated a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, antioxidant, anti-cancer, and neuroprotective .
Synthesis Analysis
Geraniol is biosynthetically derived from geranyl diphosphate (GDP). In many plant species, geraniol is formed directly from GDP through the action of a plastidic terpene synthase . The formation of geraniol from GDP may be brought about by the tps-g or tps-b subclade of terpene synthases .
Molecular Structure Analysis
Geraniol - d2 has a molecular formula of C10H16D2O and a molecular weight of 156.26 . The chemical structure of geraniol is characterized by a high chemical reactivity, with the presence of the double bonds and hydroxyl group .
Chemical Reactions Analysis
Geraniol is characterized by a high chemical reactivity, with the presence of the double bonds and hydroxyl group meaning that it can be readily transformed through chemical reactions . The initial step in the metabolism of geraniol seems to be its allylic hydroxylation at C8 yielding the alcohol intermediates .
Physical And Chemical Properties Analysis
Geraniol is a natural monoterpene with a water solubility of 100 mg/L at 25°C and an n-octanol/water partition coefficient of 2.65 . It is abundant in essential oils extracted from lemongrass, rose, lavender, and other aromatic plants .
Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
32637-86-8 |
|---|---|
Molekularformel |
C10H16D2O |
Molekulargewicht |
156.27 |
Reinheit |
95% min. |
Synonyme |
Geraniol - d2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





